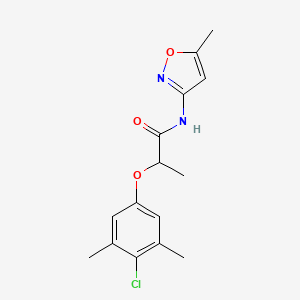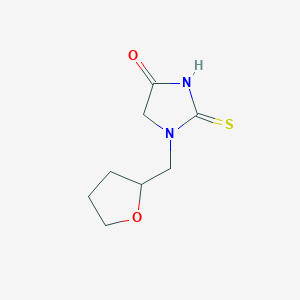
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide
Übersicht
Beschreibung
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide, also known as LUF6000, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and has been investigated for its mechanism of action and potential applications in various fields of study.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is not fully understood, but it is believed to involve the modulation of certain signaling pathways in cells. 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to interact with certain receptors and enzymes, and may act as an agonist or antagonist depending on the specific receptor or enzyme involved.
Biochemical and Physiological Effects
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter receptors, the inhibition of cancer cell growth, and the modulation of immune cell activity. 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has also been shown to have antioxidant and anti-inflammatory properties, and may have a protective effect on cells under stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has several advantages for use in lab experiments, including its high purity and stability, and its ability to modulate specific signaling pathways in cells. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action, and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide, including further investigation of its mechanism of action, its potential use in the treatment of neurological disorders, cancer, and autoimmune diseases, and the development of more potent and selective analogs. 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide may also have applications in other areas of study, such as pain management and addiction research.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been studied for its potential use in scientific research, particularly in the areas of neuroscience, cancer biology, and immunology. In neuroscience, 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to have an effect on the activity of certain neurotransmitter receptors, and has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In cancer biology, 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to inhibit the growth of certain cancer cell lines, and has been investigated for its potential use as a chemotherapeutic agent. In immunology, 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to modulate the activity of certain immune cells, and has been investigated for its potential use in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-8-5-12(6-9(2)14(8)16)20-11(4)15(19)17-13-7-10(3)21-18-13/h5-7,11H,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGSIDNPBRBEBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![isobutyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4818262.png)
![methyl 3-({[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4818266.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B4818273.png)
![N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4818291.png)
![2-methoxy-5-[(4-methyl-1-piperidinyl)carbonyl]-N-propylbenzenesulfonamide](/img/structure/B4818295.png)
![N-(2-bromo-4,6-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4818309.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4818316.png)
![ethyl 1-ethyl-2-oxo-4-phenyl-6-{[4-(2-thienylmethyl)-1-piperazinyl]methyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4818329.png)
![2-(4-chlorophenoxy)-2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4818332.png)
![4-(methylthio)-N-[2-(phenylthio)ethyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4818335.png)

![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-isopropylacetamide](/img/structure/B4818349.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenyl 4-methylbenzoate](/img/structure/B4818372.png)